molecular formula C22H25NO4S2 B2758933 N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1396799-90-8

N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No. B2758933
CAS RN: 1396799-90-8
M. Wt: 431.57
InChI Key: LVWPBYQGKRWJEO-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H25NO4S2 and its molecular weight is 431.57. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis Applications

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions : Furan-2-ylmethyl, along with thien-2-ylmethyl, are involved in decarboxylative Claisen rearrangement reactions. This process is facilitated by N,O-bis(trimethylsilyl)acetamide-potassium acetate, yielding 2,3-disubstituted heteroaromatic products. Such reactions are crucial for the synthesis of heteroaromatic compounds, showcasing the application in creating complex organic molecules with potential pharmaceutical value (Craig et al., 2005).

Pharmacological Applications

Anticancer and Antimicrobial Activities : Compounds structurally related to the specified molecule, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been synthesized and analyzed for their anticancer activities via molecular docking studies targeting the VEGFr receptor. This showcases the potential for such compounds to be utilized in the development of new anticancer drugs (Sharma et al., 2018).

Synthesis of Anticonvulsant Derivatives : Alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, including those with furan and thiophene moieties, have shown significant anticonvulsant activities. These findings suggest the utility of heteroaromatic compounds in the development of new therapeutic agents for the treatment of epilepsy (Kohn et al., 1993).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-propan-2-ylsulfonylphenyl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S2/c1-17(2)29(25,26)21-9-7-18(8-10-21)15-22(24)23(16-19-5-3-13-27-19)12-11-20-6-4-14-28-20/h3-10,13-14,17H,11-12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWPBYQGKRWJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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